Benzo[4,5]imidazo[2,1-f][1,2,4]triazine
Description
Nomenclature and Structural Identity
The IUPAC name Benzoimidazo[2,1-f]triazine delineates its fused-ring architecture. The prefix "benzo" indicates a benzene ring fused to the 4 and 5 positions of an imidazole moiety, forming a benzimidazole subunit. This benzimidazole is further fused to a 1,2,4-triazine ring via the imidazole’s 2 and 1 positions (denoted by [2,1-f]). The resulting structure (Fig. 1) features a planar, π-conjugated system with three nitrogen atoms in the triazine ring and two in the imidazole, creating a electron-deficient core amenable to electrophilic substitution.
The molecular formula for the unsubstituted core is C$${10}$$H$${6}$$N$${4}$$ , derived from the benzimidazole (C$${7}$$H$${6}$$N$${2}$$) and triazine (C$${3}$$N$${3}$$) subunits, with shared atoms at the fusion sites. Key spectroscopic characteristics include:
- IR : Stretching vibrations for C=N (1600–1650 cm$$^{-1}$$) and aromatic C-H (3050–3100 cm$$^{-1}$$).
- NMR : Distinct signals for imidazole protons (δ 7.2–8.2 ppm) and triazine methylene groups (δ 5.1–5.8 ppm) in $$^{1}\text{H}$$ NMR.
Historical Development in Heterocyclic Chemistry
The synthesis of imidazo[2,1-f]triazine derivatives was first reported in the late 20th century, with early work focusing on their potential as adenosine deaminase inhibitors. The benzo-fused variant emerged later, driven by interest in enhancing stability and bioactivity. A pivotal advancement occurred in 2018, when microwave-assisted synthesis enabled efficient cyclization of 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles to form benzoimidazo[1,2-d]triazines, achieving yields up to 76%.
Notable milestones include:
- 1999 : Synthesis of imidazo[2,1-f]triazine ribosides as enzyme inhibitors.
- 2018 : Crystal structure determination of benzoimidazo[1,2-d]triazine derivatives (e.g., compound 4n , C$${23}$$H$${20}$$N$${4}$$O$${2}$$), confirming planar geometry via X-ray diffraction.
- 2022 : Development of regioselective 1,3-dipolar cycloadditions to access polysubstituted derivatives.
Position Within the Benzoimidazotriazine Family
Benzoimidazo[2,1-f]triazine belongs to a broader class of fused heterocycles distinguished by fusion patterns and substituent effects. A comparison with related systems is outlined in Table 1.
Table 1: Structural and Functional Comparison of Benzoimidazotriazine Derivatives
The [2,1-f] fusion confers distinct electronic properties, as the triazine’s electron-withdrawing nature enhances reactivity toward nucleophilic attack at the C7 and C8 positions. This contrasts with [2,1-c]-fused analogs, where steric effects dominate. Substituents such as methoxy, nitro, or halogens at these positions modulate solubility and target affinity, as demonstrated in antifungal studies (e.g., IC$$_{50}$$ values of 10–50 μM against Botrytis cinerea).
Properties
CAS No. |
106866-34-6 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.175 |
IUPAC Name |
[1,2,4]triazino[1,6-a]benzimidazole |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-5-10-6-11-13(8)9/h1-6H |
InChI Key |
HGQSXHSXGUMOMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2N=CN=C3 |
Synonyms |
[1,2,4]Triazino[1,6-a]benzimidazole(9CI) |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Substituted Phenylhydrazines
The halogenated benzimidazoles (2a , 2b ) react with substituted phenylhydrazines to form 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles (3a–3g ). This step is performed in methanol under reflux with Et₃N as a base, achieving yields of 51–64%. The reaction mechanism involves:
-
Deprotonation of phenylhydrazine by Et₃N, enhancing nucleophilicity.
-
Substitution of the halogen atom in 2a/2b by the hydrazine group.
-
Formation of a hydrazone intermediate, which undergoes intramolecular cyclization.
Notably, the regioselectivity of the substitution is influenced by the steric and electronic effects of the substituents on the phenylhydrazine. For example, electron-withdrawing groups (e.g., nitro, chloro) favor substitution at the secondary nitrogen of the hydrazine.
Cyclization with Chloroformates
The hydrazinyl intermediates (3a–3g ) are treated with chloroformates (e.g., methyl chloroformate, phenyl chloroformate) to induce cyclization, forming the triazine ring. This step proceeds via:
-
Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the chloroformate.
-
Elimination of HCl, leading to ring closure and formation of the 1,2,4-triazine moiety.
Reaction conditions:
-
Solvent : Dichloromethane or tetrahydrofuran.
-
Base : Et₃N or pyridine to scavenge HCl.
-
Temperature : 0–25°C for 2–4 hours.
Yields for the final benzoimidazo[2,1-f][1,2,]triazine derivatives (4a–4w ) range from 26–38%, with lower yields attributed to competing side reactions such as over-alkylation.
Structural Confirmation via Spectroscopic and Crystallographic Methods
Spectroscopic Characterization
-
FT-IR : Absorption bands at 1740–1790 cm⁻¹ confirm the presence of C=O groups from the chloroformate-derived substituents.
-
¹H NMR : Aromatic protons resonate at δ 6.94–8.02 ppm, while methylene protons adjacent to the triazine ring appear at δ 5.12–5.84 ppm.
-
¹³C NMR : Peaks at 150.24–153.56 ppm correspond to carbonyl carbons, and aromatic carbons appear at 113.83–149.01 ppm.
X-ray Crystallography
Single-crystal X-ray diffraction of compound 4n (a representative derivative) reveals a triclinic crystal system with space group P1̄. Key structural features include:
-
Unit cell parameters : a = 9.033 Å, b = 10.136 Å, c = 10.396 Å, α = 118.323°, β = 91.750°, γ = 104.198°.
-
Intramolecular interactions : A hydrogen bond between C17–H17 and N4 (distance: 2.450 Å, angle: 100°).
-
Intermolecular interactions : π–π stacking between benzimidazole rings (centroid-centroid distance: 3.5279 Å) and edge-to-face interactions (C3–H3···Cg distance: 3.0998 Å).
These interactions stabilize the crystal lattice and validate the fused heterocyclic structure.
Optimization of Reaction Conditions
Role of Base and Solvent
The use of Et₃N in methanol significantly improves substitution efficiency by deprotonating the hydrazine and facilitating nucleophilic attack. Alternative bases (e.g., K₂CO₃) result in lower yields due to incomplete deprotonation. Polar aprotic solvents like DMF are avoided to prevent solvolysis of the chloroformate.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the triazine ring .
Scientific Research Applications
Benzo[4,5]imidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[4,5]imidazo[2,1-f][1,2,4]triazine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Comparison with Similar Compounds
Research Implications
- Agricultural Optimization : Substituent engineering (e.g., electron-withdrawing groups) could enhance the compound’s stability under field conditions .
- Cross-Disciplinary Potential: The 1,2,4-triazine scaffold’s versatility, seen in anti-HCV imidazo[2,1-f][1,2,4]triazine nucleosides , suggests broader therapeutic applications.
Q & A
Q. Advanced
- Cross-validation : Combine ¹H-¹³C HSQC/HMBC to resolve overlapping signals.
- X-ray crystallography : Definitive confirmation of regiochemistry in ambiguous cases .
- Computational modeling : DFT calculations predict chemical shifts and validate experimental assignments .
What challenges arise during scale-up synthesis, and how are they mitigated?
Q. Advanced
- Purification : Column chromatography becomes impractical; switch to recrystallization or HPLC .
- Intermediate stability : Protect reactive intermediates (e.g., imines) with Boc groups .
- Solvent waste : Optimize one-pot protocols to reduce solvent use .
What methodologies elucidate biological target interactions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
